![molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0](/img/structure/B14398114.png)
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, which contribute to its unique chemical properties and reactivity. The presence of multiple double bonds within the structure adds to its complexity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with a simpler structure, often used in similar chemical reactions.
Dispiro[4.2.4.2]tetradeca-6,13-diene: A compound with a larger spirocyclic framework, offering different reactivity and applications.
Dispiro[cyclopropane-1,10’-tricyclo[5.2.1.0 2,6 ]decane-3’,1’‘-cyclopropane]-4’,8’-diene: A complex spirocyclic compound with multiple fused rings.
Uniqueness
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene stands out due to its specific ring size and the presence of multiple double bonds, which confer unique reactivity and potential for diverse chemical transformations. Its structure allows for the exploration of novel synthetic pathways and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
87482-38-0 |
|---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
dispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2 |
InChI-Schlüssel |
RTKYALLESAFMFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C=CC3(CC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
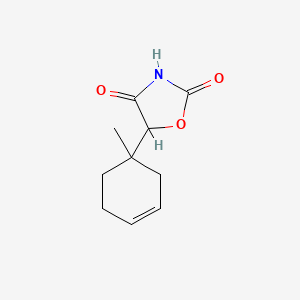
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
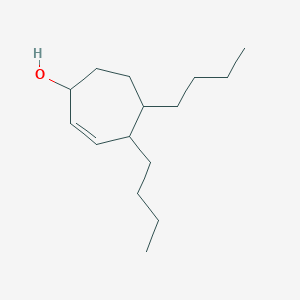

![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
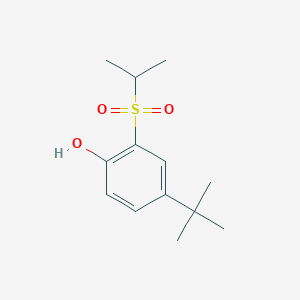
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
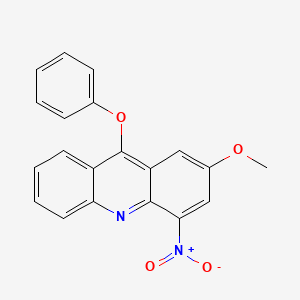
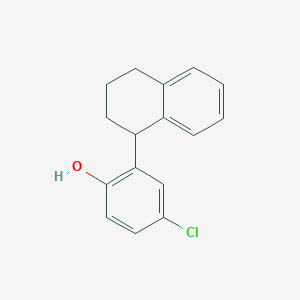
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
